molecular formula C17H15BrN2O B2504786 7-Bromo-N-(4-methoxybenzyl)quinolin-4-amine CAS No. 1864014-44-7

7-Bromo-N-(4-methoxybenzyl)quinolin-4-amine

Cat. No. B2504786
CAS RN: 1864014-44-7
M. Wt: 343.224
InChI Key: ZKNLTOUJRWSDFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions including condensation, bromination, and amidation. For instance, the synthesis of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine was achieved by condensation of 1,4-benzodioxan-6-amine and 4-bromobenzaldehyde . Similarly, 7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one was synthesized from 6-methoxybenzo[d]thiazol-2-amine through steps including hydrolysis, substitution, condensation, bromination, and aromatic amidation . These methods could potentially be adapted for the synthesis of 7-Bromo-N-(4-methoxybenzyl)quinolin-4-amine.

Molecular Structure Analysis

X-ray crystallography is a common technique used to confirm the molecular structure of synthesized compounds. The papers describe the use of single crystal X-ray diffraction analysis to establish the 3D molecular structure and intermolecular interactions of the synthesized compounds . These studies highlight the importance of non-classical hydrogen bonds in stabilizing the crystal structure of such compounds .

Chemical Reactions Analysis

The compounds discussed in the papers are designed for specific biological activities and are evaluated for their chemical reactivity in biological assays. For example, the compound in paper was evaluated for anti-inflammatory activity by inhibiting sPLA2, an enzyme associated with inflammation, and showed good inhibition . This suggests that this compound could also be evaluated for similar biological activities.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 7

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis of Benzopyranoquinolinones : A study demonstrates the synthesis of 4-(2'-bromobenzyloxy)quinolin-2(1H)-one derivatives, closely related to 7-Bromo-N-(4-methoxybenzyl)quinolin-4-amine, which are used in producing benzopyranoquinolinones. These compounds have potential applications in organic synthesis and pharmaceuticals (Majumdar & Mukhopadhyay, 2003).

  • Solid-phase Synthesis of Quinolinone Library : Quinolinones, similar in structure to this compound, have been synthesized and are known for their antibacterial, anticancer, and antiviral properties. This approach allows for the exploration of these compounds in various biological activities (Kwak et al., 2015).

  • Synthesis of Bromoisoquinolines : Bromoisoquinolines, closely related to this compound, are synthesized and studied for their chemical properties and potential in various applications (Armengol, Helliwell, & Joule, 2000).

Biological and Pharmacological Applications

  • Antimalarial Activity : Analogues of quinoline alkaloids, structurally similar to this compound, have been synthesized and exhibit potent activity against Plasmodium falciparum, indicating potential antimalarial applications (Park et al., 2002).

  • Antitumor Agents : Quinoline derivatives have been synthesized and evaluated for their antitumor properties. These compounds, which are structurally similar to this compound, have shown promising results in inhibiting tumor growth in various models (Li et al., 2019).

  • Antioxidant Activity : The synthesis of selenium-containing quinolines, which are structurally analogous to this compound, demonstrates significant antioxidant potential, indicating possible applications in oxidative stress-related conditions (Bocchini et al., 2020).

  • Antibacterial and Antifungal Properties : New quinoline derivatives, structurally similar to this compound, have been synthesized and exhibit significant antimicrobial activity against various microorganisms, suggesting potential in antimicrobial therapy (Garudachari et al., 2014).

Mechanism of Action

properties

IUPAC Name

7-bromo-N-[(4-methoxyphenyl)methyl]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O/c1-21-14-5-2-12(3-6-14)11-20-16-8-9-19-17-10-13(18)4-7-15(16)17/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNLTOUJRWSDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C3C=CC(=CC3=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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